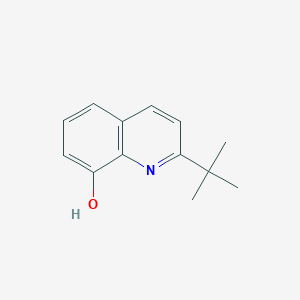![molecular formula C19H16N2O3 B13136132 Methyl 2-[([2,2'-bipyridin]-6-yl)methoxy]benzoate CAS No. 192227-33-1](/img/structure/B13136132.png)
Methyl 2-[([2,2'-bipyridin]-6-yl)methoxy]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[([2,2’-bipyridin]-6-yl)methoxy]benzoate is a complex organic compound that features a bipyridine moiety linked to a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[([2,2’-bipyridin]-6-yl)methoxy]benzoate typically involves the esterification of the corresponding carboxylic acid with methanol. One common method is the reaction of 2-[([2,2’-bipyridin]-6-yl)methoxy]benzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[([2,2’-bipyridin]-6-yl)methoxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bipyridine moiety can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or other nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[([2,2’-bipyridin]-6-yl)methoxy]benzoate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound can be used in studies involving metal ion interactions with biological molecules.
Industry: Used in catalysis and material science for the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of Methyl 2-[([2,2’-bipyridin]-6-yl)methoxy]benzoate involves its ability to act as a ligand, forming stable complexes with metal ions. The bipyridine moiety provides two nitrogen atoms that can coordinate with metal centers, facilitating various catalytic and coordination processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-methoxybenzoate: Similar in structure but lacks the bipyridine moiety.
2,2’-Bipyridine: A simpler bipyridine compound without the ester group.
6-Methyl-2,2’-bipyridine: A methyl-substituted bipyridine derivative.
Uniqueness
Methyl 2-[([2,2’-bipyridin]-6-yl)methoxy]benzoate is unique due to the combination of the bipyridine moiety and the benzoate ester, which allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions, making it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
192227-33-1 |
|---|---|
Molekularformel |
C19H16N2O3 |
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
methyl 2-[(6-pyridin-2-ylpyridin-2-yl)methoxy]benzoate |
InChI |
InChI=1S/C19H16N2O3/c1-23-19(22)15-8-2-3-11-18(15)24-13-14-7-6-10-17(21-14)16-9-4-5-12-20-16/h2-12H,13H2,1H3 |
InChI-Schlüssel |
YNGAFGKXRHXKMX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1OCC2=NC(=CC=C2)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-([1,1'-Biphenyl]-4-yl)-N-(4-(9-(3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazol-3-yl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B13136050.png)



![(3-Methylbenzo[d]isoxazol-5-yl)methanol](/img/structure/B13136067.png)

![4,9-Dioxo-1,2,4,9-tetrahydrocyclobuta[b]anthracene-3,10-diyl diacetate](/img/structure/B13136076.png)





![Indolo[3,2-b]carbazole,5,11-bis([1,1'-biphenyl]-4-yl)-5,11-dihydro-](/img/structure/B13136112.png)

